5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide
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Overview
Description
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a pyridine-3-sulfonamide moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Scientific Research Applications
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds such as:
5-Cyano-N-ethyl-N-methylpyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.
5-Cyano-N-ethyl-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.
5-Cyano-N-ethyl-N-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide (CEMPS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a cyano group and sulfonamide functionality. Its chemical structure can be represented as follows:
- Chemical Formula : C₉H₁₄N₄O₂S
- CAS Number : 1871775-41-5
The biological activity of CEMPS is largely attributed to its interaction with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : CEMPS has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act on receptors associated with neurological functions, potentially influencing conditions such as anxiety and cognitive disorders .
Antimicrobial Activity
CEMPS has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 6.25 |
Escherichia coli | 12.5 |
Pseudomonas aeruginosa | 12.5 |
Bacillus subtilis | 6.25 |
These results suggest that CEMPS could be a promising candidate for developing new antimicrobial agents .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of CEMPS, particularly against RNA viruses. Preliminary data suggest that it may inhibit viral replication pathways, although further research is required to elucidate the exact mechanisms involved .
Anti-inflammatory Effects
CEMPS has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers and edema, indicating its potential use in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Brycki et al. found that CEMPS derivatives exhibited broad-spectrum antimicrobial activity, with notable efficacy against resistant strains of bacteria .
- Neurological Applications : Research indicates that sulfonamide derivatives, including CEMPS, may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .
- Inflammatory Disease Models : In vivo studies demonstrated that CEMPS significantly reduced paw edema in CFA-induced models, suggesting its potential application in treating conditions like arthritis .
Comparative Analysis with Similar Compounds
CEMPS shares structural similarities with other pyridine-based sulfonamides known for their biological activities. A comparison of their properties is provided below:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | CNS Activity |
---|---|---|---|
This compound | High | Moderate | Yes |
Sulfanilamide | Moderate | Low | No |
N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo [1,2-a] pyridine | High | High | Yes |
This table illustrates the diverse biological activities exhibited by these compounds and highlights the potential advantages of CEMPS in therapeutic applications.
Properties
IUPAC Name |
5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOLKJMDYUZTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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